molecular formula C16H17FN2O3 B2551078 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1423508-07-9

2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No. B2551078
CAS RN: 1423508-07-9
M. Wt: 304.321
InChI Key: FODPGSGBVYUCSJ-UHFFFAOYSA-N
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Description

2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as ACEA, is a synthetic compound that has been widely studied in scientific research. It belongs to the class of compounds known as cannabinoid receptor agonists and has been found to have potential therapeutic applications in various fields of medicine.

Mechanism of Action

2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide exerts its effects by binding to and activating the cannabinoid receptor CB1, which is primarily found in the central nervous system. Activation of CB1 receptors by 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide results in the modulation of various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has also been shown to reduce oxidative stress and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 receptors. However, its lipophilic nature and poor water solubility can make it difficult to work with in certain experimental settings. Additionally, the potential for off-target effects and the need for specialized equipment and expertise for its synthesis and handling may limit its use in some laboratories.

Future Directions

There are several potential future directions for research on 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide. One area of interest is the development of novel 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide analogs with improved pharmacological properties and therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide and to explore its potential applications in the treatment of various neurological and inflammatory disorders. Finally, the development of new methods for the synthesis and delivery of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide may further enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide involves several steps, including the reaction of 2-acetyl-5-fluorophenol with 1-cyano-1-cyclopropane carboxylic acid, followed by the conversion of the resulting intermediate to 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide through a series of chemical reactions. The synthesis method has been optimized to produce high yields of pure 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide.

Scientific Research Applications

2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have neuroprotective, anti-inflammatory, analgesic, and anti-cancer properties. 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-10(20)13-6-5-12(17)7-14(13)22-8-15(21)19-16(2,9-18)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODPGSGBVYUCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)OCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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